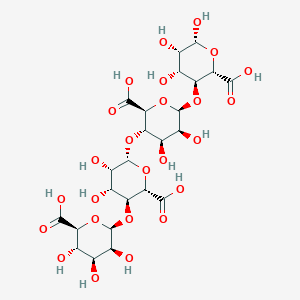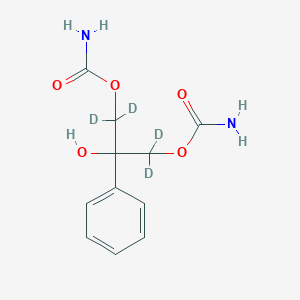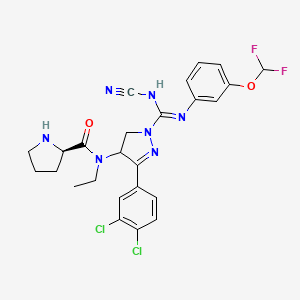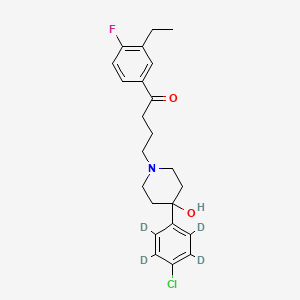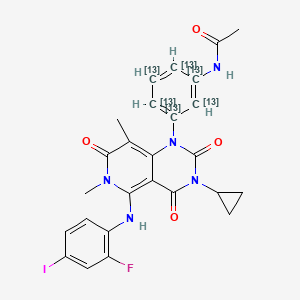
Trametinib-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trametinib-13C6 is a labeled version of Trametinib, a second-generation small molecule inhibitor of mitogen-activated protein kinase (MEK) kinase. Trametinib is an orally active inhibitor that selectively targets MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This pathway plays a critical role in regulating various cellular activities, including cell proliferation, survival, differentiation, motility, and angiogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trametinib involves multiple steps, including the formation of key intermediates and the final coupling reactions. One of the key intermediates is 5-(2-fluoro-4-iodophenylamino)-1-(3-aminophenyl)-3-cyclopropyl-6,8-dimethylpyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione hydrochloride. This intermediate is synthesized through a series of reactions involving cyclopropanation, iodination, and amination .
Industrial Production Methods
The industrial production of Trametinib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents, catalysts, and purification techniques to isolate the final product. The key objective is to develop a safe, economical, efficient, scalable, and reproducible synthetic route .
Análisis De Reacciones Químicas
Types of Reactions
Trametinib undergoes various chemical reactions, including:
Oxidation: Trametinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the Trametinib molecule.
Substitution: Substitution reactions, such as halogenation, can be used to introduce or replace specific functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride and iodine.
Major Products Formed
The major products formed from these reactions include various derivatives of Trametinib, which can be used for further research and development .
Aplicaciones Científicas De Investigación
Trametinib-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Trametinib in various samples.
Biology: Employed in studies to understand the biological effects of MEK inhibition on cellular processes.
Medicine: Used in preclinical and clinical studies to evaluate the efficacy and safety of Trametinib in treating various cancers, including melanoma and colorectal cancer.
Industry: Utilized in the development of new therapeutic agents and in the optimization of synthetic routes for large-scale production .
Mecanismo De Acción
Trametinib-13C6 exerts its effects by inhibiting MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This inhibition leads to the suppression of downstream signaling, resulting in decreased cell proliferation, cell cycle arrest, and induction of apoptosis. The molecular targets of Trametinib include the serine/threonine and tyrosine residues within the activation loop of MEK1 and MEK2 .
Comparación Con Compuestos Similares
Similar Compounds
Cobimetinib: Another MEK inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Binimetinib: A MEK inhibitor used in combination with other targeted therapies for the treatment of specific cancers.
Dabrafenib: Often used in combination with Trametinib for enhanced therapeutic efficacy in BRAF-mutant cancers.
Uniqueness
Trametinib-13C6 is unique due to its labeled carbon atoms, which make it particularly useful in research applications requiring precise quantification and tracking of the compound. Its high selectivity for MEK1 and MEK2, along with its ability to induce autophagy and apoptosis, distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C26H23FIN5O4 |
|---|---|
Peso molecular |
621.4 g/mol |
Nombre IUPAC |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetamide |
InChI |
InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i4+1,5+1,6+1,12+1,16+1,18+1 |
Clave InChI |
LIRYPHYGHXZJBZ-YGELHQHLSA-N |
SMILES isomérico |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2[13C]4=[13CH][13CH]=[13CH][13C](=[13CH]4)NC(=O)C)C5CC5 |
SMILES canónico |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


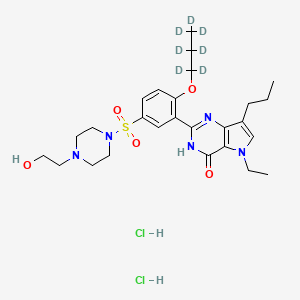
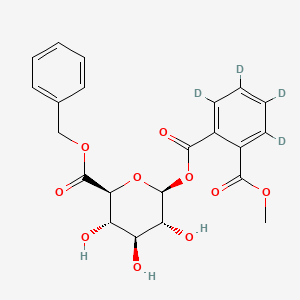
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
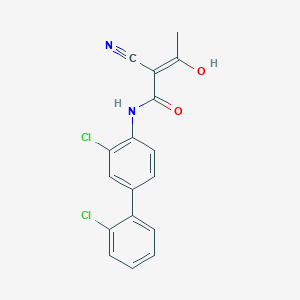
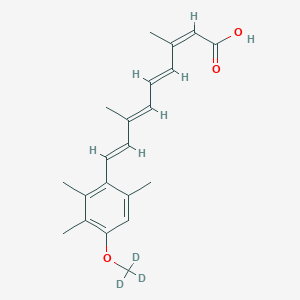

![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
